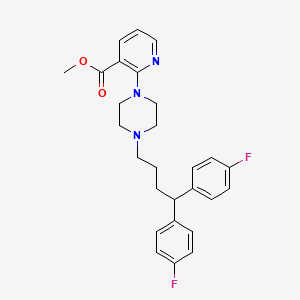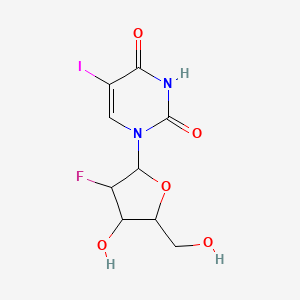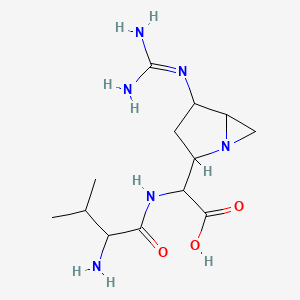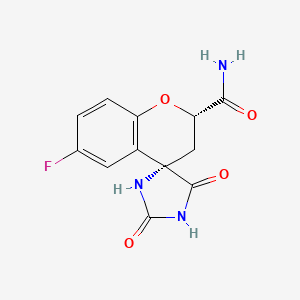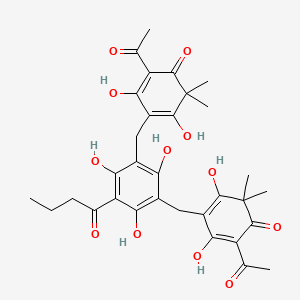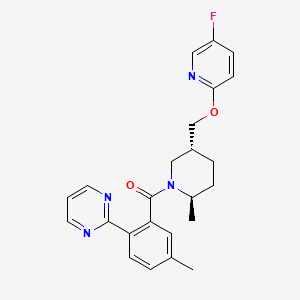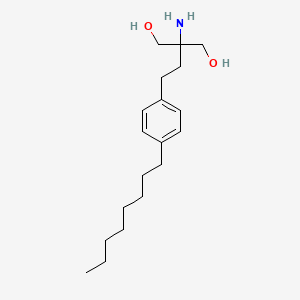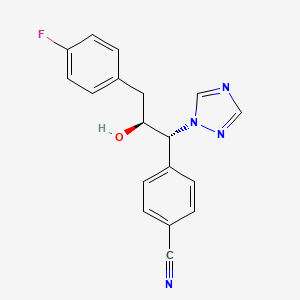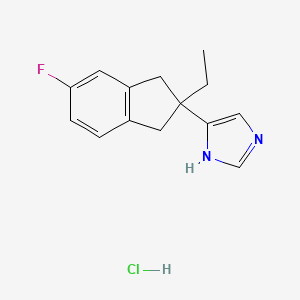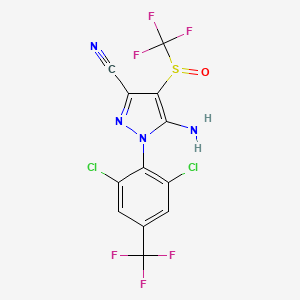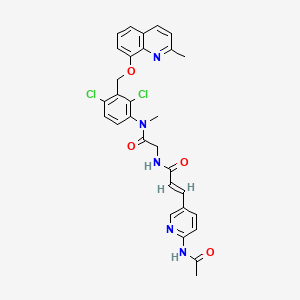
FR173657
Übersicht
Beschreibung
FR-173657 ist ein potenter, nicht-peptidischer Antagonist des Bradykinin-B2-Rezeptors. Bradykinin ist ein Peptid, das zur Erweiterung von Blutgefäßen führt, was zu einem Blutdruckabfall führt. FR-173657 wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Entzündungen und Herz-Kreislauf-Erkrankungen untersucht .
Herstellungsmethoden
Die Synthese von FR-173657 umfasst mehrere Schritte. Die Kondensation von 2-Methylchinolin-8-ol mit 2,6-Dichlor-3-nitrobenzylchlorid in Gegenwart von Natriumhydrid in Dimethylformamid ergibt den entsprechenden Benzyl-ether. Dieses Zwischenprodukt wird dann mit Eisen und Salzsäure in einem Methanol-Wasser-Gemisch reduziert, um ein Anilin-Derivat zu erhalten. Das Anilin wird mit 2-Phthalimidoacetylchlorid unter Verwendung von 4-Dimethylaminopyridin und Pyridin acyliert, um ein Amid zu bilden, das anschließend am Amid-Stickstoff mit Natriumhydrid und Methyliodid in Dimethylformamid methyliert wird. Die Phthalimidogruppe wird dann mit Hydrazin in siedendem Ethanol entfernt, um Glycinanilid zu ergeben, das schließlich mit Acrylsäure unter Verwendung von 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid und 1-Hydroxybenzotriazol in Dimethylformamid acyliert wird .
Vorbereitungsmethoden
The synthesis of FR-173657 involves several steps. The condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride in the presence of sodium hydride in dimethylformamide yields the corresponding benzyl ether. This intermediate is then reduced with iron and hydrochloric acid in a methanol-water mixture to produce an aniline derivative. The aniline is acylated with 2-phthalimidoacetyl chloride using 4-dimethylaminopyridine and pyridine to form an amide, which is subsequently methylated at the amide nitrogen with sodium hydride and methyl iodide in dimethylformamide. The phthalimido group is then removed with hydrazine in refluxing ethanol to yield glycine anilide, which is finally acylated with acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide .
Analyse Chemischer Reaktionen
FR-173657 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Die Synthese beinhaltet die Reduktion einer Nitrogruppe zu einem Anilin.
Substitution: Die Synthese umfasst nukleophile Substitutionsreaktionen, wie die Kondensation von 2-Methylchinolin-8-ol mit 2,6-Dichlor-3-nitrobenzylchlorid.
Acylierung: Die Verbindung unterliegt Acylierungsreaktionen, um Amide zu bilden.
Methylierung: Die Methylierung des Amid-Stickstoffs ist ein wichtiger Schritt in der Synthese.
Wissenschaftliche Forschungsanwendungen
FR-173657 wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Es wird hauptsächlich in der Forschung im Zusammenhang mit Entzündungen und Herz-Kreislauf-Erkrankungen eingesetzt. Die Verbindung hat in Tiermodellen eine Wirksamkeit bei der Hemmung von Bradykinin-induzierter Bronchokonstriktion und Carrageenin-induziertem Pfotenödem gezeigt, was sie zu einem wertvollen Werkzeug für die Untersuchung entzündlicher Erkrankungen macht . Darüber hinaus wurde FR-173657 auf sein Potenzial zur Behandlung von Hautenzündungen und anderen Erkrankungen untersucht, die den Bradykinin-B2-Rezeptor betreffen .
Wirkmechanismus
FR-173657 wirkt als kompetitiver Antagonist des Bradykinin-B2-Rezeptors. Durch die Bindung an diesen Rezeptor verhindert es, dass Bradykinin seine Wirkungen entfaltet, zu denen Vasodilatation und erhöhte Gefäßpermeabilität gehören. Diese antagonistische Wirkung trägt dazu bei, Entzündungen und andere Symptome zu reduzieren, die mit der Bradykinin-Aktivität verbunden sind .
Wirkmechanismus
FR-173657 acts as a competitive antagonist of the bradykinin B2 receptor. By binding to this receptor, it prevents bradykinin from exerting its effects, which include vasodilation and increased vascular permeability. This antagonistic action helps in reducing inflammation and other symptoms associated with bradykinin activity .
Vergleich Mit ähnlichen Verbindungen
FR-173657 gehört zu einer Klasse von nicht-peptidischen Bradykinin-B2-Rezeptor-Antagonisten. Zu ähnlichen Verbindungen gehören FR-167344 und Bradyzide. Diese Verbindungen haben alle die Fähigkeit, die Bradykinin-Aktivität zu hemmen, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden. FR-173657 ist einzigartig in seiner hohen Affinität zum Bradykinin-B2-Rezeptor und seiner oralen Bioverfügbarkeit, was es zu einem wertvollen Werkzeug für Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWRUGRUFVXGC-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101144 | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167838-64-4 | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167838-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FR 173657 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FR-173657 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


